4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde
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Overview
Description
4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde is a compound with the molecular formula C18H17N3OS and a molecular weight of 323.4121 g/mol . It is a derivative of dibenzo[b,f][1,4]thiazepine and is often used as an impurity reference material in pharmaceutical testing . This compound is related to quetiapine fumarate, an antipsychotic drug used to treat conditions such as schizophrenia and bipolar disorder .
Preparation Methods
The synthesis of 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde involves multiple steps. One method involves the reaction of dibenzo[b,f][1,4]thiazepine with piperazine and subsequent formylation to introduce the carboxaldehyde group . The reaction conditions typically require a controlled environment with specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde is related to its interaction with neurotransmitter receptors in the brain. It is known to activate ERK1/2 and induce the release of brain-derived neurotrophic factor (BDNF) in glioma cells, which may contribute to its antidepressant properties . Additionally, it inhibits the norepinephrine transporter, which may enhance its antipsychotic activity . These molecular targets and pathways are crucial for understanding the compound’s effects on the central nervous system.
Comparison with Similar Compounds
4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde can be compared with other similar compounds, such as:
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine: A metabolite of quetiapine with similar antipsychotic properties.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Another derivative with potential therapeutic applications.
Quetiapine Carboxylate Impurity: A related compound used in impurity profiling.
The uniqueness of this compound lies in its specific structural features and its role as an impurity reference material, which is essential for ensuring the quality and safety of pharmaceutical products .
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H17N3OS/c22-13-20-9-11-21(12-10-20)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)19-18/h1-8,13H,9-12H2 |
InChI Key |
MXFQNZOZYBEIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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